![molecular formula C9H10BrClO4S B1527384 5-Bromo-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride CAS No. 1247381-44-7](/img/structure/B1527384.png)
5-Bromo-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride
Overview
Description
5-Bromo-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride is a derivative of benzenesulfonyl chloride .
Synthesis Analysis
The synthesis of this compound can be achieved from 4-Bromoanisole . It may also be used in the preparation of various 1-bromo-3-heteroarylbenzene derivatives .Molecular Structure Analysis
The molecular weight of this compound is 329.6 . Its IUPAC name is 5-bromo-2-(2-methoxyethoxy)benzenesulfonyl chloride .Chemical Reactions Analysis
This compound may be used in the preparation of the following 1-bromo-3-heteroarylbenzene derivatives: 2-(5-bromo-2-methoxyphenyl)benzofuran, 2-(5-bromo-2-methoxyphenyl)-1-methylpyrrole, and 2-(5-bromo-2-methoxyphenyl)benzoxazole .Physical And Chemical Properties Analysis
The compound is a powder . Its InChI code is1S/C9H10BrClO4S/c1-14-4-5-15-8-3-2-7 (10)6-9 (8)16 (11,12)13/h2-3,6H,4-5H2,1H3
.
Scientific Research Applications
5-Bromo-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride has been studied for its potential applications in various scientific fields. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. It has also been studied for its potential use in the synthesis of polymers and as a catalyst for organic reactions. Additionally, it has been used in the synthesis of nanoparticles and nanocomposites, as well as in the synthesis of organic semiconductors.
Mechanism of Action
The mode of action, biochemical pathways, and pharmacokinetics of a compound can depend on many factors, including its chemical structure, the presence of functional groups, and its physicochemical properties. For example, the presence of the sulfonyl chloride group in “5-Bromo-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride” suggests that it could potentially react with nucleophiles in a biological system .
The molecular and cellular effects of a compound are typically determined through experimental studies. These might involve observing the compound’s effects on cultured cells or model organisms, or studying its interactions with purified proteins or other biomolecules .
Environmental factors such as temperature, pH, and the presence of other chemicals can influence a compound’s stability and efficacy. For example, sulfonyl chlorides are typically sensitive to moisture and can readily hydrolyze in the presence of water .
Advantages and Limitations for Lab Experiments
The main advantages of using 5-Bromo-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride in lab experiments are its high purity, high yield, and low cost. It is also relatively easy to synthesize and is widely available. The main limitation of using this compound is that it can be difficult to work with due to its low solubility in water and its tendency to form solid crystals.
Future Directions
The potential applications of 5-Bromo-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride are vast and are still being explored. Possible future directions for research include its use in the synthesis of new pharmaceuticals, agrochemicals, and materials; its use as a catalyst for organic reactions; its use in the synthesis of nanoparticles and nanocomposites; its use in the synthesis of organic semiconductors; and its use in the synthesis of polymers. Additionally, further research into its mechanism of action and its safety and toxicity profile could be beneficial.
Safety and Hazards
properties
IUPAC Name |
5-bromo-2-(2-methoxyethoxy)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO4S/c1-14-4-5-15-8-3-2-7(10)6-9(8)16(11,12)13/h2-3,6H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEKFBRAXHKEEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)Br)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1247381-44-7 | |
Record name | 5-bromo-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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